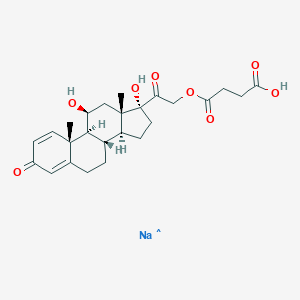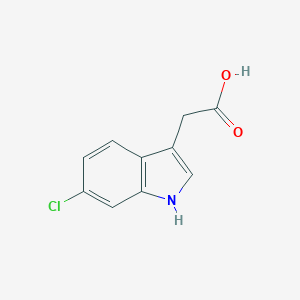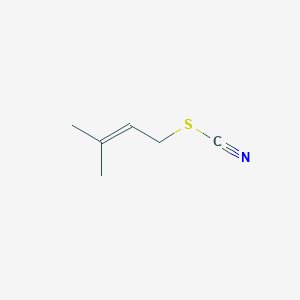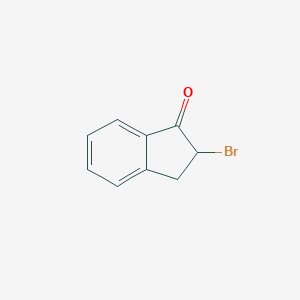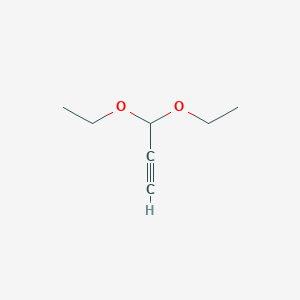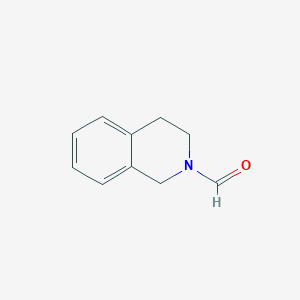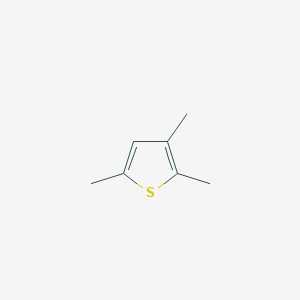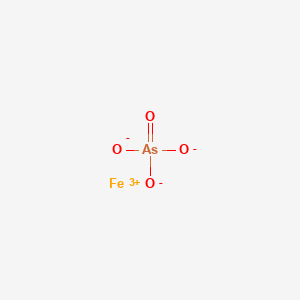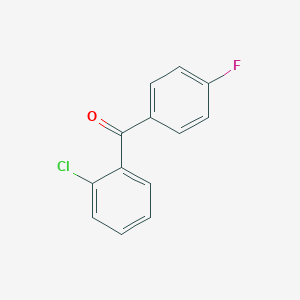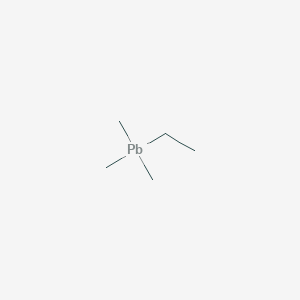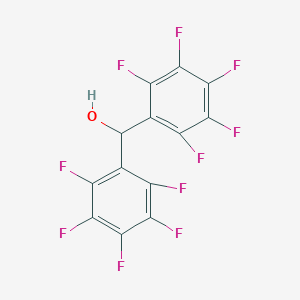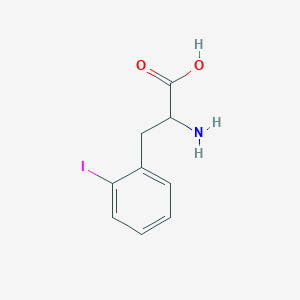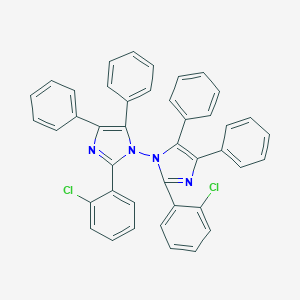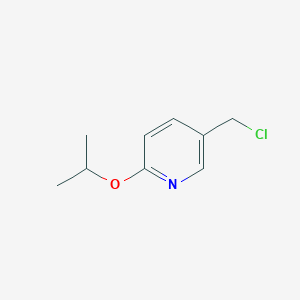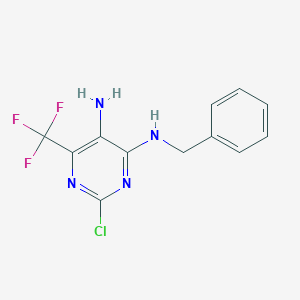
4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine, also known as TAK-659, is a small molecule inhibitor that has been identified as a potential therapeutic agent for the treatment of various types of cancers, autoimmune diseases, and inflammatory disorders. This compound belongs to the class of pyrimidine derivatives and has shown promising results in preclinical studies.
Mechanism Of Action
4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine selectively inhibits BTK by binding to the active site of the enzyme, thereby blocking its downstream signaling pathways. BTK plays a critical role in B-cell receptor signaling, which is essential for the survival and proliferation of cancer cells. By inhibiting BTK, 4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine induces apoptosis and inhibits the growth and proliferation of cancer cells. 4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine has also been shown to exhibit potent anti-inflammatory and immunomodulatory effects by inhibiting the activation of various immune cells, including T-cells and macrophages.
Biochemical And Physiological Effects
4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine has been shown to exhibit potent anti-tumor activity in preclinical studies. It induces apoptosis and inhibits the growth and proliferation of cancer cells by selectively targeting the BTK pathway. 4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine has also been shown to exhibit potent anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for the treatment of autoimmune diseases and inflammatory disorders. 4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed.
Advantages And Limitations For Lab Experiments
One of the major advantages of 4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine is its selectivity for the BTK pathway. This makes it a potent and specific inhibitor of cancer cell growth and proliferation. 4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine has also been shown to exhibit potent anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for the treatment of autoimmune diseases and inflammatory disorders. However, one of the limitations of 4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine is its potential toxicity at higher doses, which may limit its clinical application.
Future Directions
Further studies are needed to evaluate the safety and efficacy of 4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine in clinical trials. The potential of 4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine as a therapeutic agent for the treatment of various types of cancers, autoimmune diseases, and inflammatory disorders needs to be further explored. The development of novel formulations and delivery systems for 4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine may also improve its bioavailability and therapeutic efficacy. The identification of biomarkers that predict the response to 4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine may also help to optimize its clinical application. Overall, 4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine has shown promising results in preclinical studies and holds great potential as a therapeutic agent for the treatment of various diseases.
Synthesis Methods
The synthesis of 4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine involves several steps. The first step involves the reaction of 2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine with benzylamine in the presence of a suitable solvent and catalyst. The resulting intermediate is then subjected to further reactions to obtain the final product. The synthesis method has been optimized to yield high purity and high yield of 4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine.
Scientific Research Applications
4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine has been extensively studied for its potential application in the treatment of various types of cancers, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that 4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine inhibits the growth and proliferation of cancer cells by selectively targeting the Bruton's tyrosine kinase (BTK) pathway. BTK is a key mediator of B-cell receptor signaling, which plays a critical role in the survival and proliferation of cancer cells. 4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine has also been shown to exhibit potent anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for the treatment of autoimmune diseases and inflammatory disorders.
properties
CAS RN |
1743-95-9 |
|---|---|
Product Name |
4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine |
Molecular Formula |
C12H10ClF3N4 |
Molecular Weight |
302.68 g/mol |
IUPAC Name |
4-N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine |
InChI |
InChI=1S/C12H10ClF3N4/c13-11-19-9(12(14,15)16)8(17)10(20-11)18-6-7-4-2-1-3-5-7/h1-5H,6,17H2,(H,18,19,20) |
InChI Key |
MWUXVCKZEGVVIY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=C2N)C(F)(F)F)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=C2N)C(F)(F)F)Cl |
Other CAS RN |
1743-95-9 |
synonyms |
N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



